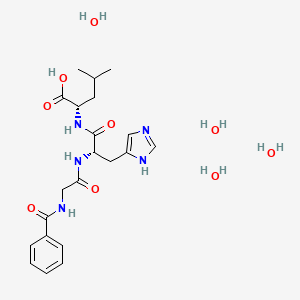

N-hippuryl-his-leu tetrahydrate

Descripción general

Descripción

N-Hippuryl-His-Leu tetrahydrate, also known as N-Benzoyl-Gly-His-Leu hydrate, is a synthetic tripeptide compound composed of hippuric acid, histidine, and leucine. It is commonly used as a substrate for angiotensin-converting enzyme (ACE) in biochemical research. This compound is typically found in a white to off-white crystalline powder form and is often used in studies related to enzyme activity and inhibition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Hippuryl-His-Leu tetrahydrate can be synthesized through a series of chemical reactions involving the coupling of hippuric acid, histidine, and leucine. The synthesis typically involves the use of organic solvents and reagents to facilitate the coupling reactions. One common method involves the reaction of hippuric acid with histidine and leucine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under controlled conditions, followed by purification through crystallization and hydration to obtain the tetrahydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

N-Hippuryl-His-Leu tetrahydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to its constituent amino acids under acidic or basic conditions.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used for hydrolysis.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Hydrolysis: Glycine, histidine, and leucine.

Oxidation: Oxidized derivatives of the constituent amino acids.

Substitution: Substituted derivatives of N-Hippuryl-His-Leu

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

1. Angiotensin-Converting Enzyme Inhibition

N-Hippuryl-His-Leu tetrahydrate is primarily utilized as an artificial substrate for ACE. It has been employed in various studies to measure ACE activity and inhibition, which is crucial for understanding hypertension and cardiovascular diseases.

- Methodology : The compound is incubated with ACE and a substrate solution, followed by the addition of hydrochloric acid to terminate the reaction. The resulting hippuric acid is quantified using High-Performance Liquid Chromatography (HPLC) .

- Case Study Example : In a study assessing antihypertensive peptides derived from food proteins, this compound was used to evaluate the ACE inhibitory activity of these peptides. Results indicated significant inhibition, suggesting potential therapeutic applications in managing hypertension .

Pharmacological Research

2. Antitumor and Anti-inflammatory Effects

Recent studies have explored the compound's potential beyond enzyme inhibition, focusing on its pharmacological effects.

- Antitumor Activity : In xenograft models, this compound demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests its potential role in cancer therapeutics .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in models of induced arthritis, indicating its potential application in treating inflammatory conditions .

Biochemical Applications

3. Peptide Screening and Characterization

The compound serves as a critical tool for screening and characterizing peptides with specific biological activities:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Studies have utilized this compound to assess the DPP-IV inhibiting activity of various peptide samples, which is relevant for diabetes management .

- Gastrointestinal Digests Analysis : It has been used in studies analyzing antihypertensive peptides derived from edible sources, contributing to the understanding of bioactive compounds in nutrition .

Summary Table of Applications

| Application Area | Description | Methodology |

|---|---|---|

| ACE Inhibition | Measurement of ACE activity using N-Hippuryl-His-Leu as a substrate | HPLC quantification of hippuric acid after enzyme reaction |

| Antitumor Activity | Evaluation of tumor growth inhibition in animal models | Administration of varying doses and monitoring tumor size |

| Anti-inflammatory Effects | Assessment of inflammation reduction in arthritis models | Measurement of inflammation markers post-treatment |

| DPP-IV Inhibition | Screening for antihypertensive peptides | Pre-incubation with DPP-IV followed by absorbance measurement |

Mecanismo De Acción

N-Hippuryl-His-Leu tetrahydrate acts as a substrate for ACE. The enzyme catalyzes the hydrolysis of the peptide bond in the compound, leading to the formation of hippuric acid and the dipeptide His-Leu. This reaction is crucial for studying the inhibitory effects of potential ACE inhibitors. The molecular targets involved include the active site of ACE, where the substrate binds and undergoes hydrolysis .

Comparación Con Compuestos Similares

Similar Compounds

N-Hippuryl-His-Leu acetate: Another form of the compound with similar applications.

N-Hippuryl-Gly-Gly: A related tripeptide used in similar biochemical studies.

Hippuryl-His-Leu free base: A non-hydrated form of the compound

Uniqueness

N-Hippuryl-His-Leu tetrahydrate is unique due to its specific structure, which makes it an ideal substrate for ACE. Its tetrahydrate form enhances its stability and solubility, making it suitable for various biochemical assays. Compared to similar compounds, it offers a distinct advantage in terms of its reactivity and ease of use in laboratory settings .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.4H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;;;;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);4*1H2/t16-,17-;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISCZTHMJVRTLI-LWTACFFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.